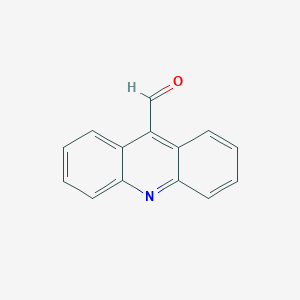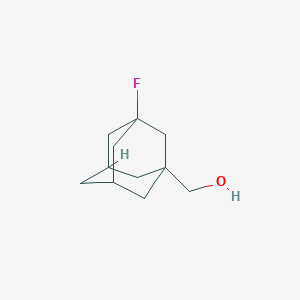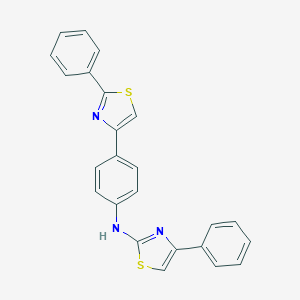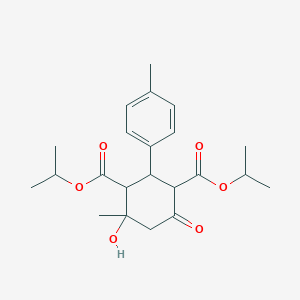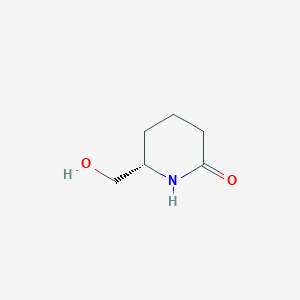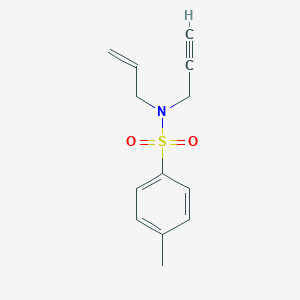![molecular formula C22H24N2O4S2 B184269 N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide CAS No. 6837-50-9](/img/structure/B184269.png)
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide, commonly referred to as CSN1S, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
CSN1S inhibits CAIX and CAXII enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, which is necessary for the regulation of pH in cancer cells. By inhibiting this process, CSN1S disrupts the pH balance in cancer cells, leading to cell death.
生化学的および生理学的効果
CSN1S has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CSN1S has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using CSN1S in lab experiments is its selectivity for CAIX and CAXII enzymes. This selectivity allows for the specific targeting of cancer cells that overexpress these enzymes. However, one limitation of using CSN1S is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the use of CSN1S in scientific research. One potential direction is the development of CSN1S-based therapies for cancer treatment. Another direction is the investigation of CSN1S as a potential therapeutic agent for other diseases, such as inflammatory diseases and pain. Additionally, further research is needed to investigate the potential toxicity of CSN1S and its suitability for use in vivo.
Conclusion:
CSN1S is a valuable tool for scientific research due to its ability to selectively inhibit CAIX and CAXII enzymes. Its potential applications in cancer treatment and other diseases make it a promising candidate for further investigation. However, its potential toxicity and limitations in lab experiments must be considered when using CSN1S in scientific research.
合成法
The synthesis of CSN1S involves the reaction of 4-(cyclohexylsulfamoyl)aniline with 1-naphthalenesulfonyl chloride in the presence of a base. This reaction results in the formation of a sulfonamide compound that has a naphthalene ring attached to the sulfonamide group. The final product is obtained by purification using column chromatography.
科学的研究の応用
CSN1S has been widely used in scientific research due to its ability to selectively inhibit carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII) enzymes. These enzymes are overexpressed in several types of cancer cells, making them a potential target for cancer therapy. CSN1S has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
特性
CAS番号 |
6837-50-9 |
|---|---|
製品名 |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
分子式 |
C22H24N2O4S2 |
分子量 |
444.6 g/mol |
IUPAC名 |
N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H24N2O4S2/c25-29(26,23-18-9-2-1-3-10-18)20-15-13-19(14-16-20)24-30(27,28)22-12-6-8-17-7-4-5-11-21(17)22/h4-8,11-16,18,23-24H,1-3,9-10H2 |
InChIキー |
IYNBVYATUAGVBJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



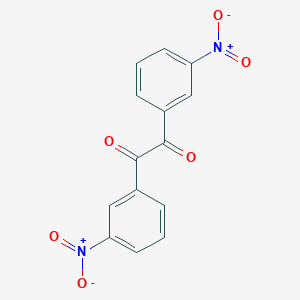
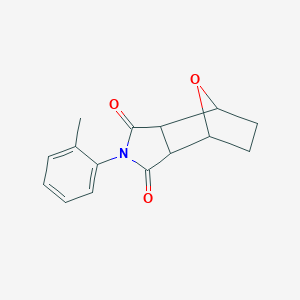
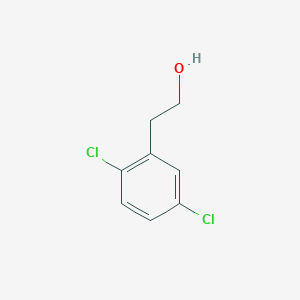
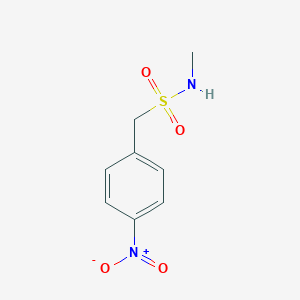
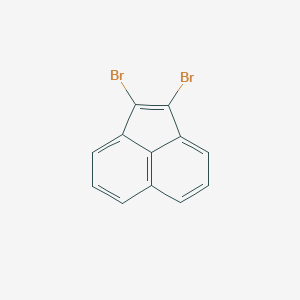
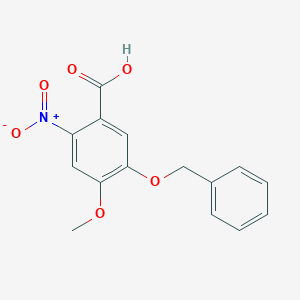
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)
